molecular formula C10H12N2 B181826 2-Methyl-2-(phenylamino)propanenitrile CAS No. 2182-38-9

2-Methyl-2-(phenylamino)propanenitrile

Cat. No. B181826
CAS RN: 2182-38-9
M. Wt: 160.22 g/mol
InChI Key: NCTOGJVAFQWQOR-UHFFFAOYSA-N
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Description

2-Methyl-2-(phenylamino)propanenitrile, also known as 2-Methyl-2-phenylaminopropionitrile, is a chemical compound found in various natural and synthetic sources. It is an organic compound that is used in the synthesis of drugs and other compounds. In addition, it is also used in laboratory experiments and scientific research.

Scientific Research Applications

2-Methyl-2-(phenylamino)propanenitrile is used in various scientific research applications. It is used as a reagent in organic synthesis and in the preparation of various organic compounds. It is also used in the synthesis of drugs and other compounds. In addition, it is used in the synthesis of polymers, catalysts, and other materials.

Mechanism Of Action

2-Methyl-2-(phenylamino)propanenitrile acts as a proton donor and a nucleophile. It is a weak base and can act as a catalyst in various reactions. It can also act as a proton acceptor in certain reactions. In addition, it can act as an electron donor in certain reactions.

Biochemical And Physiological Effects

2-Methyl-2-(phenylamino)propanenitrile has been shown to have a range of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been shown to have anti-cancer and anti-tumor properties.

Advantages And Limitations For Lab Experiments

2-Methyl-2-(phenylamino)propanenitrile is a useful compound for laboratory experiments and scientific research. It is relatively easy to synthesize and has a high yield. In addition, it is relatively stable and has a low toxicity. However, it is also reactive and can be hazardous if not handled properly.

Future Directions

There are a number of potential future directions for the use of 2-Methyl-2-(phenylamino)propanenitrile. It could be used in the synthesis of drugs and other compounds. It could also be used in the synthesis of polymers and catalysts. In addition, it could be used in the synthesis of materials for medical applications. It could also be used in the development of new drugs and treatments. Finally, it could be used in the development of new technologies and materials.

properties

IUPAC Name

2-anilino-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTOGJVAFQWQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176231
Record name 2-Anilino-2-methylpropiononitrile
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(phenylamino)propanenitrile

CAS RN

2182-38-9
Record name 2-Methyl-2-(phenylamino)propanenitrile
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Record name 2-Anilino-2-methylpropiononitrile
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Record name 2182-38-9
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Record name 2-Anilino-2-methylpropiononitrile
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Record name 2-anilino-2-methylpropiononitrile
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Record name 2-ANILINO-2-METHYLPROPIONONITRILE
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Synthesis routes and methods

Procedure details

A mixture of aminobenzene (0.931 g, 10 mmol) and acetone cyanohydrin (2 ml) was heated to reflux and stirred for 20 h. After being cold to room temperature, the reaction mixture was poured into ethyl acetate (40 ml) and washed with cold water (2×30 ml). The organic layer was dried over MgSO4, concentrated under vacuum to dryness to yield 2-methyl-2-phenylaminopropanenitrile, 6a (1.51 g, 9.4 mmol, 94%) as slurry brown liquid.
Quantity
0.931 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Bychinskaya - 2011 - search.proquest.com
Abstract Development of eco-and aqueous friendly, stable and recyclable catalysts for organic synthesis is one of the major steps in safe, environmentally benign and sustainable …
Number of citations: 0 search.proquest.com
K Matsumoto, JC Kim, H Iida, H Hamana… - Helvetica chimica …, 2005 - Wiley Online Library
For the first time, uncatalyzed, high‐pressure (0.6 GPa) reactions with ketones have proven to be a powerful way to perform the three‐component Strecker synthesis of α‐amino nitriles …
Number of citations: 55 onlinelibrary.wiley.com
K Sreekumar - 2016 - conference.cusat.ac.in
Solid catalysts, especially, those based on micelle-templated silica with high surface area are beginning to play a significant role in organic synthetic chemistry. A wide variety of novel …
Number of citations: 0 conference.cusat.ac.in
Z Nasresfahani, MZ Kassaee, E Eidi - Journal of the Iranian Chemical …, 2019 - Springer
Good to excellent yields of α-aminonitriles are achieved through three-component Strecker reaction of aldehydes or ketones with amines and trimethylsilyl cyanides over …
Number of citations: 3 link.springer.com

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